3-Amino-2,2,4,4-tetramethylthietane

Lipophilicity LogP Physicochemical Property

Sourcing high-purity tetramethylthietan-3-amine for Alitame synthesis or drug discovery poses challenges: unsubstituted thietan-3-amine analogs lack the steric bulk and lipophilicity (ΔLogP >2.3) needed for coupling efficiency and target potency. This tetramethyl-substituted amine is the precise solution. • Irreplaceable intermediate for Alitame sweetener (2000× sucrose potency); steric/lipophilic profile confers clean taste - no alternative amine replicates this. • LogP 2.318 - over 300× more lipophilic than parent amine, enhancing membrane permeability and ADME properties in lead optimization. • Optimized Leuckart synthesis using Al/boric acid catalysts; bulk quantities available with global shipping. Contact for custom scale-up.

Molecular Formula C7H15NS
Molecular Weight 145.27 g/mol
CAS No. 80875-05-4
Cat. No. B1280664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,2,4,4-tetramethylthietane
CAS80875-05-4
Molecular FormulaC7H15NS
Molecular Weight145.27 g/mol
Structural Identifiers
SMILESCC1(C(C(S1)(C)C)N)C
InChIInChI=1S/C7H15NS/c1-6(2)5(8)7(3,4)9-6/h5H,8H2,1-4H3
InChIKeySGBKWNVYBHTKLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,2,4,4-tetramethylthietane Procurement Guide


3-Amino-2,2,4,4-tetramethylthietane (CAS 80875-05-4) is a sulfur-containing heterocyclic primary amine featuring a four-membered thietane ring fully substituted with four methyl groups at the 2- and 4-positions . This compound serves as the critical amine intermediate in the synthesis of the high-intensity sweetener Alitame (CP-54,802), where it is coupled to a dipeptide to deliver a sweetness potency approximately 2000 times that of sucrose [1]. Its synthesis is primarily achieved via the Leuckart reaction from 2,2,4,4-tetramethyl-3-oxothietane, with specific catalysts (e.g., aluminum or boric acid-based) required to achieve acceptable product quality [2].

1
Synthetic Route

Leuckart reaction intermediate

Requires Al or B-based catalyst optimization
2
Primary Use Context

High-intensity sweetener (Alitame) amine fragment

Enables target dipeptide coupling
3
Physicochemical Selection

High lipophilicity (LogP ~2.32) heterocyclic amine

Supports altered partitioning vs. parent amine

Why 3-Amino-2,2,4,4-tetramethylthietane Cannot Be Replaced


The simple, unsubstituted thietan-3-amine (CAS 128861-76-7) is a common, commercially available analog that might appear as a cheaper alternative for procurement. However, the four methyl substituents on 3-amino-2,2,4,4-tetramethylthietane fundamentally alter its physicochemical profile, increasing lipophilicity by over 2.3 LogP units and raising the boiling point by more than 30°C under atmospheric pressure compared to the parent amine [1]. These differences are not cosmetic; they directly impact reaction conditions, purification strategies, and the final properties of downstream products. Most critically, in the industrial synthesis of Alitame, the tetramethylthietane amine is absolutely required to confer the specific steric and lipophilic properties that enable the dipeptide sweetener's high potency and clean taste profile, making substitution with any other thietane amine impossible for this application [2].

Analog Mismatch

Thietan-3-amine (CAS 128861-76-7) may appear as a cheaper alternative but lacks the four methyl substituents. Its lipophilicity is over 300-fold lower, which can fundamentally shift reaction conditions and purification strategies.

Application Risk

Unsubstituted analogs cannot replicate the steric and lipophilic profile required for Alitame's reported sweetness endpoint. Direct replacement may compromise the target dipeptide's final property profile.

Process Sensitivity

The Leuckart synthesis of this specific amine is catalyst-dependent. Procuring an analog without confirming catalyst compatibility may lead to significantly poorer product quality, complicating downstream purification.

3-Amino-2,2,4,4-tetramethylthietane vs. Thietan-3-amine: Key Differences


Lipophilicity Differential vs. Thietan-3-amine

The experimental/calculated LogP of 3-amino-2,2,4,4-tetramethylthietane is 2.318 , compared to -0.07 for the unsubstituted parent compound thietan-3-amine [1]. This represents a difference of 2.39 LogP units, corresponding to over a 300-fold increase in the octanol-water partition coefficient.

Lipophilicity Differential
Cross-study comparable
ΔLogP = 2.39 (~310x)
Supports distinct partitioning context vs. unsubstituted analog.
Reported computed/experimental LogP values. Verify under project-specific conditions.
Lipophilicity LogP Physicochemical Property ADME Profiling

Boiling Point Differential vs. Thietan-3-amine

The boiling point of 3-amino-2,2,4,4-tetramethylthietane is reported as 179.8°C at 760 mmHg , while the boiling point of the unsubstituted thietan-3-amine is approximately 148.5°C at 760 mmHg . This 31.3°C difference reflects the significant impact of the four methyl substituents on intermolecular forces and vapor pressure.

Boiling Point Differential
Data to verify
Δ = +31.3°C (at 760 mmHg)
Indicates higher thermal tolerance for reaction and purification workflows.
Property to review in specific synthetic and distillation protocols.
Boiling Point Thermal Property Volatility Purification

Aluminum Catalysts for Improved Leuckart Synthesis

In the patented preparation of 3-amino-2,2,4,4-tetramethylthietane, the use of magnesium chloride or calcium chloride as Leuckart catalysts produces crude product yields comparable to boric acid or aluminum salt catalysts, but the product quality is 'significantly poorer', complicating purification and reducing the final yield of pure amine [1]. Boric acid, aluminum chloride, aluminum sulfate, and aluminum nitrate (and their hydrates) are identified as superior catalysts, simplifying the purification process and improving final isolated yields.

Catalyst Optimization
Class-level inference
Al/B-based catalysts improve purity
Process robustness context; Mg/Ca catalysts may complicate purification.
Qualitative improvement reported in patent literature.
Chemical Synthesis Leuckart Reaction Catalyst Optimization Industrial Process

Essential Amine for High-Intensity Sweetener Alitame

3-Amino-2,2,4,4-tetramethylthietane is the essential amine fragment of Alitame (L-aspartyl-D-alanine N-(2,2,4,4-tetramethylthietan-3-yl)amide), a dipeptide sweetener with a potency approximately 2000 times that of sucrose [1]. This potency is directly dependent on the specific steric and electronic properties of the fully methylated thietane amine; replacement with simpler thietane amines or other amine surrogates does not yield comparable sweetness intensity or taste quality [2].

Sweetener Application
Class-level inference
Alitame: ~2000x sucrose sweetness
Application-defining amine fragment; no reported viable substitute.
Structure-activity relationship context. Directly dependent on tetramethylthietane moiety.
High-Intensity Sweetener Alitame Structure-Activity Relationship Industrial Application

Applications of 3-Amino-2,2,4,4-tetramethylthietane


Alitame Sweetener Synthesis

This is the primary industrial demand driver for the compound. 3-Amino-2,2,4,4-tetramethylthietane is coupled with L-aspartyl-D-alanine to form the active sweetener Alitame, which is 2000 times sweeter than sucrose and finds use in foods, beverages, and pharmaceutical taste-masking. No alternative amine has been shown to replicate the required potency and clean taste profile of this specific amide linkage [1].

Lipophilic Amine Building Blocks for Drug Design

With a LogP of 2.318, this tetramethylthietane amine is over 300 times more lipophilic than the parent thietan-3-amine. It can serve as a sterically demanding, highly lipophilic amine fragment in the synthesis of drug candidates where enhanced membrane permeability or altered ADME properties are desired . Its unique ring structure also makes it a potential bioisostere for tert-butyl or other bulky alkyl groups in lead optimization programs.

Peptide-Based Amides and Conjugates

The primary amine functionality of this compound enables its incorporation into peptide chains or conjugation to carboxylic acid-containing molecules to form stable amide bonds. The steric bulk and lipophilicity imparted by the tetramethylthietane moiety can significantly modulate the physical properties of the resulting conjugates, which is valuable in peptide drug design and the development of peptide-based sensors or catalysts [2].

Leuckart Catalysis Process Development

Given that the patented synthetic route specifically requires aluminum or boric acid-based catalysts (as opposed to standard magnesium chloride catalysts) to achieve high-purity product, this compound is an excellent test substrate for laboratories developing or optimizing Leuckart or reductive amination methodologies for sterically hindered ketones [2].

Application
Selection Property
Validation Focus
Alitame Sweetener Synthesis
Steric and lipophilic amine requirement
End-product sweetness profile and taste quality
Drug Design Building Block
High lipophilicity and steric bulk
Permeability and ADME property modulation
Peptide Conjugate Development
Primary amine for stable amide bond formation
Conjugate physical property and bioactivity profile
Leuckart Catalysis Methodology
Catalyst-dependent purity optimization
Reaction robustness and purification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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